

# A Technical Guide to the Spectral Analysis of 5-Methylmorpholin-3-one

**Author:** BenchChem Technical Support Team. **Date:** January 2026

## Compound of Interest

Compound Name: 5-Methylmorpholin-3-one

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## Authored by a Senior Application Scientist

This guide provides an in-depth analysis of the spectral data for the heterocyclic compound **5-Methylmorpholin-3-one**. As a molecule of interest in synthetic and medicinal chemistry, a thorough understanding of its structural characteristics is paramount. This document offers a detailed exploration of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. The interpretation of this data is grounded in fundamental principles of spectroscopy and supported by predictive models and data from analogous structures, providing a comprehensive characterization of the molecule.

## Molecular Structure of 5-Methylmorpholin-3-one

The foundational step in any spectral analysis is a clear understanding of the molecule's structure. **5-Methylmorpholin-3-one** is a six-membered heterocyclic compound containing an amide (lactam) functionality, an ether linkage, and a methyl substituent on the nitrogen atom. The strategic placement of these functional groups dictates the molecule's chemical and physical properties, which are in turn reflected in its spectral data.

Caption: Structure of **5-Methylmorpholin-3-one** with atom numbering.

# <sup>1</sup>H Nuclear Magnetic Resonance (NMR) Spectroscopy Principles and Experimental Protocol

Proton NMR (<sup>1</sup>H NMR) spectroscopy provides detailed information about the hydrogen atoms in a molecule, revealing their chemical environment, proximity to other protons, and the number of neighboring protons. The chemical shift ( $\delta$ ) of a proton is influenced by the electron density around it; electron-withdrawing groups will deshield a proton, causing it to resonate at a higher chemical shift (downfield). Spin-spin coupling between adjacent, non-equivalent protons results in the splitting of signals into multiplets, with the splitting pattern determined by the number of neighboring protons (n+1 rule).

## Experimental Protocol: <sup>1</sup>H NMR Spectroscopy

- Sample Preparation: Dissolve approximately 5-10 mg of **5-Methylmorpholin-3-one** in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl<sub>3</sub>, DMSO-d<sub>6</sub>) in a 5 mm NMR tube.
- Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument to ensure a homogeneous magnetic field.
- Data Acquisition: Acquire the <sup>1</sup>H NMR spectrum using a standard pulse sequence. A typical experiment on a 400 MHz spectrometer would involve a 90° pulse, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds. A sufficient number of scans (e.g., 16 or 32) should be averaged to obtain a good signal-to-noise ratio.
- Data Processing: The acquired Free Induction Decay (FID) is Fourier transformed, phased, and baseline corrected to yield the final spectrum. Chemical shifts are referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).

## Predicted <sup>1</sup>H NMR Spectrum and Interpretation

Due to the absence of readily available experimental data, a predicted <sup>1</sup>H NMR spectrum is presented below. This prediction is based on established chemical shift databases and algorithms.<sup>[1]</sup>

Proton(s)	Predicted Chemical Shift ( $\delta$ , ppm)	Predicted Multiplicity	Predicted Coupling Constant (J, Hz)	Assignment
H-2	~4.2	Singlet	-	Methylene protons adjacent to the carbonyl group and ether oxygen.
H-6	~3.5	Triplet	~5-7	Methylene protons adjacent to the nitrogen and ether oxygen.
H-5	~3.0	Quartet	~5-7	Methine proton adjacent to the nitrogen and methyl group.
-CH <sub>3</sub>	~1.2	Doublet	~5-7	Methyl protons on the nitrogen.

#### Interpretation of the Predicted <sup>1</sup>H NMR Spectrum:

- H-2 Protons ( $\delta$  ~4.2, s): These protons are on the carbon alpha to the carbonyl group and the ring oxygen. The strong deshielding effect of both the carbonyl group and the ether oxygen results in a significant downfield shift. As there are no adjacent protons, this signal is predicted to be a singlet.
- H-6 Protons ( $\delta$  ~3.5, t): These protons are situated on the carbon between the ring oxygen and the nitrogen atom. Both heteroatoms exert a deshielding effect, leading to a downfield chemical shift. These protons are coupled to the H-5 proton, resulting in a predicted triplet.
- H-5 Proton ( $\delta$  ~3.0, q): This methine proton is adjacent to the nitrogen atom and the methyl group. The nitrogen atom causes a downfield shift. It is coupled to the two H-6 protons and

the three methyl protons, which would theoretically lead to a complex multiplet. However, a quartet is a reasonable prediction depending on the coupling constants.

- $-\text{CH}_3$  Protons ( $\delta \sim 1.2$ , d): The methyl protons are attached to the nitrogen atom. Their chemical shift is in the typical alkyl region but slightly downfield due to the adjacent nitrogen. They are coupled to the H-5 proton, resulting in a predicted doublet.

## **$^{13}\text{C}$ Nuclear Magnetic Resonance (NMR) Spectroscopy Principles and Experimental Protocol**

Carbon-13 NMR ( $^{13}\text{C}$  NMR) spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in a molecule gives a distinct signal. The chemical shift of a carbon is highly dependent on its hybridization and the electronegativity of the atoms attached to it. Carbonyl carbons are significantly deshielded and appear far downfield. In standard  $^{13}\text{C}$  NMR, proton decoupling is employed to simplify the spectrum, resulting in a single peak for each carbon.

### Experimental Protocol: $^{13}\text{C}$ NMR Spectroscopy

- Sample Preparation: A slightly more concentrated sample than for  $^1\text{H}$  NMR (20-50 mg in 0.6-0.7 mL of deuterated solvent) is typically used due to the lower natural abundance of  $^{13}\text{C}$ .
- Instrument Setup: Similar to  $^1\text{H}$  NMR, the instrument is tuned and shimmed for the  $^{13}\text{C}$  frequency.
- Data Acquisition: A standard proton-decoupled pulse sequence is used. Due to the low sensitivity of the  $^{13}\text{C}$  nucleus, a larger number of scans (hundreds to thousands) and a longer acquisition time may be required.
- Data Processing: The FID is processed similarly to  $^1\text{H}$  NMR data to obtain the final spectrum.

## **Predicted $^{13}\text{C}$ NMR Spectrum and Interpretation**

A predicted  $^{13}\text{C}$  NMR spectrum is provided below, based on computational models.[\[2\]](#)[\[3\]](#)

Carbon	Predicted Chemical Shift ( $\delta$ , ppm)	Assignment
C-3	~170	Carbonyl carbon of the amide.
C-2	~68	Methylene carbon adjacent to the carbonyl and ether oxygen.
C-6	~65	Methylene carbon adjacent to the nitrogen and ether oxygen.
C-5	~50	Methine carbon adjacent to the nitrogen.
-CH <sub>3</sub>	~15	Methyl carbon on the nitrogen.

#### Interpretation of the Predicted <sup>13</sup>C NMR Spectrum:

- C-3 ( $\delta$  ~170): The carbonyl carbon of the amide (lactam) is the most deshielded carbon in the molecule due to the double bond to oxygen and resonance effects, resulting in a chemical shift in the far downfield region.[4]
- C-2 ( $\delta$  ~68): This methylene carbon is attached to two electron-withdrawing groups: the carbonyl group and the ether oxygen. This leads to a significant downfield shift into the region typical for carbons bonded to oxygen.
- C-6 ( $\delta$  ~65): This methylene carbon is also deshielded due to its proximity to the electronegative nitrogen and oxygen atoms.
- C-5 ( $\delta$  ~50): The methine carbon is directly attached to the nitrogen atom, which causes a downfield shift compared to a standard alkane carbon.
- -CH<sub>3</sub> ( $\delta$  ~15): The methyl carbon attached to the nitrogen is the most shielded carbon, appearing in the typical upfield alkyl region.

## Infrared (IR) Spectroscopy

### Principles and Experimental Protocol

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. Different functional groups have characteristic vibrational frequencies, allowing for their identification. The IR spectrum is a plot of transmittance versus wavenumber ( $\text{cm}^{-1}$ ).

### Experimental Protocol: IR Spectroscopy

- **Sample Preparation:** For a liquid sample, a drop can be placed between two salt plates (e.g., NaCl or KBr) to form a thin film. Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used, where the sample is placed directly on the ATR crystal.
- **Data Acquisition:** A background spectrum of the empty spectrometer is first recorded. Then, the sample spectrum is acquired. The instrument software automatically ratios the sample spectrum to the background spectrum to produce the final transmittance or absorbance spectrum.

## Predicted IR Spectrum and Interpretation

The predicted key IR absorption frequencies for **5-Methylmorpholin-3-one** are listed below, based on characteristic group frequencies.[\[5\]](#)[\[6\]](#)

Wavenumber ( $\text{cm}^{-1}$ )	Vibration	Intensity
~1680	C=O stretch (amide I band)	Strong
~2950-2850	C-H stretch (aliphatic)	Medium-Strong
~1250-1050	C-O-C stretch (ether)	Strong
~1200-1020	C-N stretch (amine)	Medium

### Interpretation of the Predicted IR Spectrum:

- $\sim 1680 \text{ cm}^{-1}$  (C=O stretch): The most prominent peak in the IR spectrum is expected to be the strong absorption from the carbonyl group of the cyclic amide (lactam). The exact position can be influenced by ring strain and any intermolecular interactions.

- $\sim 2950\text{-}2850\text{ cm}^{-1}$  (C-H stretch): These absorptions are due to the stretching vibrations of the C-H bonds in the methyl and methylene groups.
- $\sim 1250\text{-}1050\text{ cm}^{-1}$  (C-O-C stretch): A strong, characteristic band is expected in this region corresponding to the asymmetric stretching of the C-O-C ether linkage.
- $\sim 1200\text{-}1020\text{ cm}^{-1}$  (C-N stretch): The stretching vibration of the C-N bond of the tertiary amine is also expected in the fingerprint region, though it may be coupled with other vibrations.

## Mass Spectrometry (MS)

### Principles and Experimental Protocol

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio ( $m/z$ ) of ionized molecules. In electron ionization (EI) MS, high-energy electrons bombard the molecule, causing it to ionize and fragment in a reproducible manner. The resulting mass spectrum shows the relative abundance of the molecular ion and various fragment ions, which can be used to determine the molecular weight and deduce the structure of the compound.

#### Experimental Protocol: Mass Spectrometry

- **Sample Introduction:** A small amount of the sample is introduced into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC).
- **Ionization:** In the ion source, the sample is vaporized and bombarded with a beam of electrons (typically at 70 eV), leading to the formation of a molecular ion ( $M^{+}$ ) and fragment ions.
- **Mass Analysis:** The ions are accelerated and separated based on their  $m/z$  ratio by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
- **Detection:** The separated ions are detected, and a mass spectrum is generated, plotting ion abundance versus  $m/z$ .

## Predicted Fragmentation and Interpretation

The predicted major fragmentation pathways for **5-Methylmorpholin-3-one** under EI conditions are illustrated below.

Caption: Predicted major fragmentation pathways of **5-Methylmorpholin-3-one**.

m/z	Proposed Fragment	Notes
115	$[\text{C}_5\text{H}_9\text{NO}_2]^{+}\cdot$	Molecular ion ( $\text{M}^{+}\cdot$ )
100	$[\text{C}_4\text{H}_6\text{NO}_2]^{+}$	Loss of a methyl radical from the nitrogen.
87	$[\text{C}_4\text{H}_9\text{NO}]^{+}\cdot$	Loss of carbon monoxide (CO) from the molecular ion.
85	$[\text{C}_4\text{H}_7\text{NO}]^{+}\cdot$	Alpha-cleavage with loss of formaldehyde ( $\text{CH}_2\text{O}$ ).
71	$[\text{C}_3\text{H}_5\text{NO}]^{+}\cdot$	Cleavage of the ether bond followed by rearrangement.

Interpretation of the Predicted Mass Spectrum:

- Molecular Ion (m/z 115): The molecular ion peak is expected to be observed, and its odd mass is consistent with the presence of one nitrogen atom (the Nitrogen Rule).
- m/z 100: Loss of the methyl group (15 Da) from the nitrogen atom would result in a fragment at m/z 100.
- m/z 87: The loss of a neutral CO molecule (28 Da) from the lactam ring is a common fragmentation pathway for such structures.
- m/z 85: Alpha-cleavage adjacent to the ether oxygen, leading to the loss of formaldehyde (30 Da), is a plausible fragmentation route.
- m/z 71: This fragment could arise from a more complex rearrangement and cleavage of the morpholine ring.

## Conclusion

The comprehensive analysis of the predicted  $^1\text{H}$  NMR,  $^{13}\text{C}$  NMR, IR, and MS data provides a detailed structural characterization of **5-Methylmorpholin-3-one**. The  $^1\text{H}$  and  $^{13}\text{C}$  NMR spectra reveal the number and connectivity of the protons and carbons, with chemical shifts indicative of the influence of the amide, ether, and amine functionalities. The IR spectrum confirms the presence of the key carbonyl and ether groups. Finally, the mass spectrum provides the molecular weight and plausible fragmentation patterns that are consistent with the proposed structure. Together, these spectroscopic techniques offer a powerful and complementary approach to confirming the identity and purity of **5-Methylmorpholin-3-one**, which is essential for its application in research and development.

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- To cite this document: BenchChem. [A Technical Guide to the Spectral Analysis of 5-Methylmorpholin-3-one]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1601248#spectral-data-for-5-methylmorpholin-3-one-nmr-ir-ms>

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